- Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins, Polycyclic Aromatic Compounds, 2023, 43(4), 3741-3760

Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)

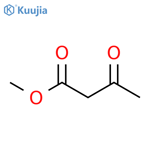

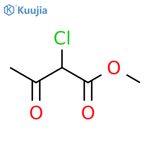

![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate structure](https://ko.kuujia.com/scimg/cas/943112-78-5x500.png)

943112-78-5 structure

상품 이름:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

CAS 번호:943112-78-5

MF:C10H10N2O2

메가와트:190.198602199554

MDL:MFCD15203666

CID:840324

PubChem ID:20110289

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

- AK146475

- 6967AJ

- FCH924816

- SY011682

- AX8284038

- ST24047730

- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester

- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)

- MFCD15203666

- BS-18266

- CS-0084385

- AKOS000348674

- SCHEMBL24655998

- DB-079848

- Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate

- 943112-78-5

- C77248

-

- MDL: MFCD15203666

- 인치: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3

- InChIKey: LRDHMQIRNWVJTH-UHFFFAOYSA-N

- 미소: O=C(C1N2C(C=CC=C2)=NC=1C)OC

계산된 속성

- 정밀분자량: 190.074227566g/mol

- 동위원소 질량: 190.074227566g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 2

- 복잡도: 232

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.3

- 토폴로지 분자 극성 표면적: 43.6

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A107465-250mg |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |

943112-78-5 | 95% | 250mg |

$21.0 | 2025-02-25 | |

| eNovation Chemicals LLC | D910876-5g |

Methyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate |

943112-78-5 | 95% | 5g |

$715 | 2024-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-50mg |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |

943112-78-5 | 95+% | 50mg |

98.0CNY | 2021-08-04 | |

| Chemenu | CM151085-1g |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |

943112-78-5 | 95+% | 1g |

$366 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-200mg |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |

943112-78-5 | 95+% | 200mg |

226.0CNY | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-1g |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |

943112-78-5 | 95% | 1g |

¥531.0 | 2023-09-05 | |

| Chemenu | CM151085-250mg |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |

943112-78-5 | 95+% | 250mg |

$164 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-250mg |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |

943112-78-5 | 95+% | 250mg |

876CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-100mg |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |

943112-78-5 | 95+% | 100mg |

384CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-1g |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |

943112-78-5 | 95+% | 1g |

812.0CNY | 2021-08-03 |

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 1 h, 80 °C

참조

합성회로 2

반응 조건

1.1 Solvents: Ethanol ; 20 h, reflux

참조

- Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 Inhibitors, Journal of Medicinal Chemistry, 2012, 55(17), 7525-7545

합성회로 3

반응 조건

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate , Tetrabutylammonium iodide Solvents: Acetonitrile ; 9 h, 80 °C

참조

- TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridines, Chemical Communications (Cambridge, 2011, 47(40), 11333-11335

합성회로 4

반응 조건

1.1 Reagents: Bromotrichloromethane , Potassium bicarbonate Solvents: Acetonitrile ; 5 h, 80 °C

참조

- 2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridines, Advanced Synthesis & Catalysis, 2016, 358(3), 364-369

합성회로 5

반응 조건

참조

- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804], Synthesis, 2011, (8),

합성회로 6

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile , Bromotrichloromethane ; 10 h, rt

참조

- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle, Journal of Organic Chemistry, 2016, 81(19), 9167-9174

합성회로 7

반응 조건

1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ; overnight, 7 °C

참조

- Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones, Synthesis, 2011, (15), 2445-2453

합성회로 8

반응 조건

1.1 rt; 10 min, 55 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9

1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9

참조

- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions, Synthesis, 2011, (4), 635-641

합성회로 9

반응 조건

1.1 3.5 h, rt

참조

- A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead Heterocycles, Organic Letters, 2013, 15(14), 3646-3649

합성회로 10

반응 조건

1.1 Solvents: Methanol ; overnight, rt

참조

- Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides, Journal of Chemical Research, 2011, 35(4), 243-245

합성회로 11

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Water ; 30 min, 80 °C

1.2 30 min, 80 °C

1.2 30 min, 80 °C

참조

- NBS mediated protocol for the synthesis of N-bridged fused heterocycles in water, Tetrahedron Letters, 2017, 58(37), 3662-3666

합성회로 12

반응 조건

1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ; 3 - 36 h, 80 °C

참조

- CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines, Organic Letters, 2016, 18(5), 1016-1019

합성회로 13

반응 조건

1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ; 24 h, rt

참조

- Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines, Catalysis Science & Technology, 2019, 9(6), 1528-1534

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials

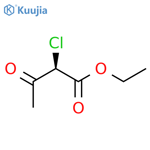

- Ethyl 2-chloroacetoacetate

- Methyl 2-chloroacetoacetate

- methyl 3-oxobutanoate

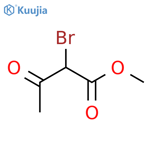

- Methyl 2-bromo-3-oxobutanoate

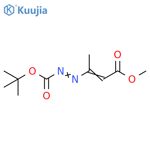

- Diazenecarboxylic acid, (3-methoxy-1-methyl-3-oxo-1-propenyl)-,1,1-dimethylethyl ester

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products

Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 관련 문헌

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

3. Back matter

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) 관련 제품

- 21801-79-6(2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid)

- 194032-20-7((S)-N-2-(3-Hydroxypropyl)amino-1-methylethyl-4-methyl-benzenesulfonamide)

- 2225722-22-3(6,7-dihydropyrano[3,2-d]pyrimidin-8-one)

- 893923-07-4(N-(4-chlorophenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)

- 896348-24-6(N-3-(1,3-benzoxazol-2-yl)phenyl-2-(methylsulfanyl)benzamide)

- 1932573-54-0(methyl (2R,3S)-2-methylmorpholine-3-carboxylate)

- 1177316-64-1(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-amine)

- 894019-43-3(2-({1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide)

- 1286717-77-8(2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide)

- 153436-22-7(1H-Indole-2-carboxylicacid, 4,6-dichloro-3-[(1E)-3-oxo-3-(phenylamino)-1-propen-1-yl]-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

순결:99%

재다:5g

가격 ($):269.0